molecular formula C14H20ClNO2 B1317439 (4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride CAS No. 108896-65-7

(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride

Cat. No.: B1317439
CAS No.: 108896-65-7
M. Wt: 269.77 g/mol
InChI Key: BPMVLWWUPAGSOZ-UHFFFAOYSA-N
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Description

(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride has various scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Chemistry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride typically involves the reaction of 4-methylpiperidine with phenylacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the hydrochloride salt is formed by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.

    Phenylacetic Acid: An aromatic carboxylic acid with a phenyl group attached to the acetic acid moiety.

    4-Methylpiperidine: A substituted piperidine with a methyl group at the 4-position.

Uniqueness

(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride is unique due to its specific combination of the piperidine ring and the phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11-7-9-15(10-8-11)13(14(16)17)12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMVLWWUPAGSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

Ethyl 2-(4-methylpiperidin-1-yl)-2-phenylacetate (225 mg, 0.86 mmol) and 37% aq HCl (0.52 ml, 17.2 mmol) were dissolved in Dioxane (7 ml) and heated under microwave irradiation into a sealed vial at 100° C. for 8 hours. The solvents were evaporated, the residue was suspended in EtOAc and evaporated. The residue was suspended in EtOAc/Et2O (1/1), sonicated and filtered under suction to obtain 2-(4-methylpiperidin-1-yl)-2-phenylacetic acid hydrochloride (223 mg, 96% yield) as a white solid
Name
Ethyl 2-(4-methylpiperidin-1-yl)-2-phenylacetate
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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